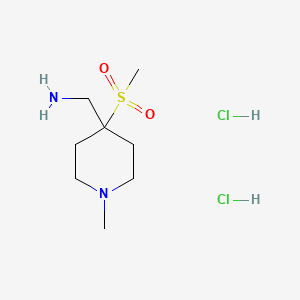![molecular formula C7H6FN3 B13658133 5-Fluoro-2-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B13658133.png)
5-Fluoro-2-methyl-1H-imidazo[4,5-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-2-methyl-1H-imidazo[4,5-b]pyridine is a heterocyclic compound that belongs to the class of imidazopyridines This compound is characterized by a fused ring system consisting of an imidazole ring and a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of 2,3-diaminopyridine with appropriate carbonyl compounds under acidic conditionsThe methyl group can be introduced via alkylation reactions using methyl iodide or similar alkylating agents .
Industrial Production Methods
Industrial production of 5-Fluoro-2-methyl-1H-imidazo[4,5-b]pyridine may involve large-scale synthesis using continuous flow reactors to ensure efficient and consistent production. The use of automated systems for reagent addition and reaction monitoring can enhance the scalability and reproducibility of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
5-Fluoro-2-methyl-1H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can be carried out using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, other nucleophiles.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with hydrogen replacing the fluorine atom.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic systems and functional materials.
Biology: It has been investigated for its potential as a bioisostere in drug design, particularly in the development of kinase inhibitors and other therapeutic agents.
Medicine: The compound’s structural similarity to purines makes it a candidate for the development of antiviral and anticancer drugs.
Industry: The compound’s unique properties make it suitable for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mécanisme D'action
The mechanism of action of 5-Fluoro-2-methyl-1H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor of certain kinases by binding to their active sites and preventing substrate phosphorylation. This inhibition can disrupt key signaling pathways involved in cell proliferation and survival, making it a potential therapeutic agent for cancer and other diseases .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Fluoro-1H-imidazo[4,5-b]pyridine: Lacks the methyl group, which may affect its biological activity and chemical reactivity.
2-Methyl-1H-imidazo[4,5-b]pyridine: Lacks the fluorine atom, which may influence its pharmacokinetic properties and target specificity.
5-Fluoro-2-methyl-1H-imidazo[4,5-c]pyridine: A structural isomer with different ring fusion, potentially leading to different biological activities.
Uniqueness
5-Fluoro-2-methyl-1H-imidazo[4,5-b]pyridine is unique due to the presence of both fluorine and methyl substituents, which can enhance its binding affinity to molecular targets and improve its pharmacokinetic properties.
Propriétés
Formule moléculaire |
C7H6FN3 |
|---|---|
Poids moléculaire |
151.14 g/mol |
Nom IUPAC |
5-fluoro-2-methyl-1H-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C7H6FN3/c1-4-9-5-2-3-6(8)11-7(5)10-4/h2-3H,1H3,(H,9,10,11) |
Clé InChI |
PZHUZNUVEVIWJB-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(N1)C=CC(=N2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![6-Bromobenzo[c]isoxazol-3(1H)-one](/img/structure/B13658102.png)
![9-[(2R,3R,4R,5R)-5-[[Bis(4-methoxyphenyl)(phenyl)methoxy]methyl]-3-[(tert-butyldimethylsilyl)oxy]-4-hydroxy-2-tetrahydrofuryl]-1H-purin-6(9H)-one](/img/structure/B13658103.png)

![3,7-Dichloroimidazo[1,2-b]pyridazine](/img/structure/B13658120.png)


